5-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)naphthalene-1-carboxamide
Description
5-Chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H15ClN4O |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
5-chloro-N-(2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H15ClN4O/c24-20-11-5-8-17-18(20)9-4-10-19(17)23(29)25-15-12-13-21-22(14-15)27-28(26-21)16-6-2-1-3-7-16/h1-14H,(H,25,29) |
InChI Key |
VUYJAHTXOVQFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Naphthalene Derivative Preparation: The naphthalene derivative can be prepared through various methods, including Friedel-Crafts acylation.
Coupling Reaction: The final step involves coupling the benzotriazole derivative with the naphthalene derivative using appropriate coupling reagents and conditions, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation or signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Similar in structure but with an indole core instead of a benzotriazole core.
5-Chloro-N-(2-phenyl-1H-indole-3-yl)naphthalene-1-carboxamide: Similar but with an indole derivative.
Uniqueness
5-Chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)naphthalene-1-carboxamide is unique due to its benzotriazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic properties for materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
